molecular formula C23H25ClN2O3S B11257881 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4-diethoxybenzamide

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4-diethoxybenzamide

Cat. No.: B11257881
M. Wt: 445.0 g/mol
InChI Key: MNJLZYORJZOAJY-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-diethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-diethoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with 3,4-diethoxybenzamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative .

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-diethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in tumor cells .

Properties

Molecular Formula

C23H25ClN2O3S

Molecular Weight

445.0 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-diethoxybenzamide

InChI

InChI=1S/C23H25ClN2O3S/c1-4-28-19-11-8-17(14-20(19)29-5-2)22(27)25-13-12-21-15(3)26-23(30-21)16-6-9-18(24)10-7-16/h6-11,14H,4-5,12-13H2,1-3H3,(H,25,27)

InChI Key

MNJLZYORJZOAJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)OCC

Origin of Product

United States

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